molecular formula C16H18N2O2 B13223515 3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13223515
M. Wt: 270.33 g/mol
InChI Key: AOKMYMOWIPUPRG-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a piperidine ring, a dimethylphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific structural features, such as the combination of a piperidine ring with a dimethylphenyl group and a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-[1-(3,4-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H18N2O2/c1-11-5-6-13(10-12(11)2)18-9-3-4-14(16(18)20)15(19)7-8-17/h5-6,10,14H,3-4,7,9H2,1-2H3

InChI Key

AOKMYMOWIPUPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)CC#N)C

Origin of Product

United States

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